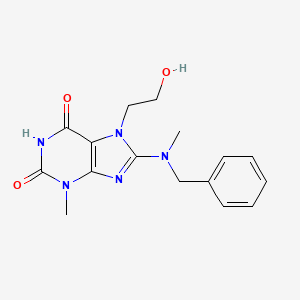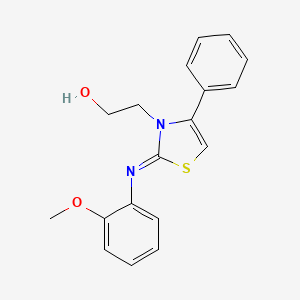
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol, also known as MTPE, is a thiazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. MTPE has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines and decrease inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-diabetic activities, this compound has been found to have antioxidant properties and to inhibit the activity of certain enzymes involved in lipid metabolism. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar activities. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Orientations Futures
There are several potential future directions for research on (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol. One area of interest is exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective effects make it a promising candidate for further study in this area. Additionally, more research is needed to understand the full range of this compound's anti-inflammatory and anti-tumor activities, as well as its potential applications in other areas such as wound healing and cardiovascular disease.
Méthodes De Synthèse
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 2-methoxybenzaldehyde, followed by reduction and cyclization reactions. The resulting product is purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields. In one study, this compound was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that this compound had anti-tumor activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels in diabetic mice.
Propriétés
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17-10-6-5-9-15(17)19-18-20(11-12-21)16(13-23-18)14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMZOCGXOFXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide](/img/structure/B2948964.png)

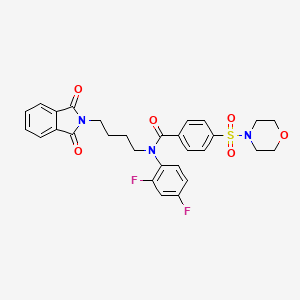
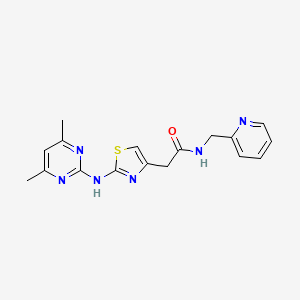
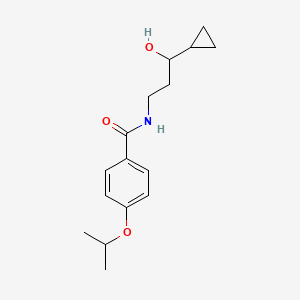
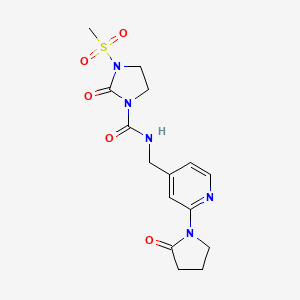
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2948974.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2948977.png)
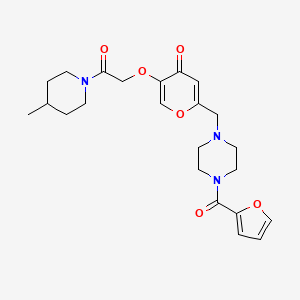

![tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate](/img/structure/B2948981.png)
